cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC19826598
Molecular Formula: C16H17F3O3
Molecular Weight: 314.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17F3O3 |
|---|---|
| Molecular Weight | 314.30 g/mol |
| IUPAC Name | 3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22) |
| Standard InChI Key | RENRMPYCHNGXOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, reflects its intricate architecture. It features a cyclohexane ring substituted at the 1- and 3-positions with a carboxylic acid group and a 2-oxo-2-(4-trifluoromethylphenyl)ethyl chain, respectively. The cis stereochemistry denotes that both substituents reside on the same face of the cyclohexane ring, influencing its conformational stability and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇F₃O₃ | |
| Molecular Weight | 314.30 g/mol | |
| Canonical SMILES | C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| InChI Key | RENRMPYCHNGXOQ-UHFFFAOYSA-N | |
| CAS Number | 735275-42-0 |
The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances lipophilicity and metabolic stability, traits valuable in drug design. The ketone (oxo) and carboxylic acid groups introduce polarity, creating a balance between solubility in organic solvents and limited aqueous solubility.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid likely involves multi-step organic reactions. A plausible route includes:
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Friedel-Crafts Acylation: Reacting 4-(trifluoromethyl)acetophenone with a cyclohexane derivative to introduce the ketone group.
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Stereoselective Reduction: Selective hydrogenation or catalytic asymmetric synthesis to establish the cis configuration.
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Carboxylic Acid Functionalization: Oxidation of a precursor alcohol or hydrolysis of a nitrile group to yield the final carboxylic acid.
Critical parameters include anhydrous conditions, temperature control (typically 0–50°C), and catalysts such as AlCl₃ or BF₃ for acylation steps.
Industrial Manufacturing Considerations
Industrial production would prioritize cost-effectiveness and scalability. Continuous flow reactors could enhance yield by improving heat and mass transfer during exothermic acylation steps. Purification via recrystallization or chromatography ensures the ≥97% purity reported for similar compounds .
Research Applications and Biological Relevance
Role in Pharmaceutical Development
Although direct biological data for this compound is limited, its structural analogs demonstrate notable activities:
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Anti-inflammatory Effects: The cis-4 isomer inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
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Anticancer Potential: Analogous compounds induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via caspase activation.
The cis-3 isomer’s unique stereochemistry may alter receptor binding kinetics compared to its cis-4 counterpart, warranting further study.
Material Science Applications
The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for:
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Polymer Modification: Enhancing thermal stability in fluoropolymers.
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Liquid Crystal Design: Adjusting dielectric anisotropy in display technologies.
Comparison with Structural Analogs
cis-4 Isomer (CAS 736136-64-4)
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Stereochemical Impact: The cis-4 isomer’s substituents are on adjacent carbon atoms, potentially favoring intramolecular hydrogen bonding between the ketone and carboxylic acid groups.
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Biological Activity: Demonstrated COX inhibition (IC₅₀ ≈ 5 µM) and cytotoxicity (IC₅₀ ≈ 12 µM in MCF-7 cells).
3-Trifluoromethylphenyl Variant (CAS VC19816516)
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Substituent Position: The trifluoromethyl group at the meta position (3- instead of 4-) reduces steric hindrance, possibly enhancing reactivity in electrophilic substitutions.
Future Research Directions
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Stereochemical Studies: Elucidate how cis-3 vs. cis-4 configurations affect biological activity.
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Process Optimization: Develop greener synthesis routes using biocatalysts or solvent-free conditions.
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Therapeutic Screening: Evaluate this compound’s efficacy in neurodegenerative disease models, given the neuroprotective potential of similar ketone-containing molecules.
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